molecular formula C18H16FN3O3 B7692420 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide

Cat. No.: B7692420
M. Wt: 341.3 g/mol
InChI Key: DPLJFCKTAGADMO-UHFFFAOYSA-N
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Description

3-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method includes the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with hydrazine to form the corresponding hydrazide. This hydrazide is subsequently cyclized with acetic anhydride to form the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies.

Medicine: Research has indicated its potential as an anti-inflammatory, analgesic, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: The compound's unique properties make it useful in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide exerts its effects involves interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide

  • 3-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide

  • 3-[3-(2-Iodophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide

Uniqueness: 3-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. This fluorine atom can enhance the compound's stability, lipophilicity, and binding affinity to biological targets.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-24-13-6-4-5-12(11-13)20-16(23)9-10-17-21-18(22-25-17)14-7-2-3-8-15(14)19/h2-8,11H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLJFCKTAGADMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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